molecular formula C7H6N2O2 B1626362 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 79229-66-6

4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1626362
CAS No.: 79229-66-6
M. Wt: 150.13 g/mol
InChI Key: DCKSYSASJNLBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 79229-66-6) derives its systematic name from the pyrazole heterocyclic core. According to IUPAC rules, the numbering prioritizes the nitrogen atoms in the pyrazole ring, with the carboxylic acid (-COOH) group at position 5, the methyl (-CH₃) substituent at position 1, and the ethynyl (-C≡CH) group at position 4. This nomenclature aligns with its molecular formula C₇H₆N₂O₂ and molecular weight of 150.13 g/mol .

The CAS registry entry (79229-66-6) confirms its identity across multiple databases, including PubChem and ChemSrc, with alternative names such as 4-ethynyl-2-methylpyrazole-3-carboxylic acid arising from tautomeric numbering shifts. The SMILES string C#CC1=C(C(=O)O)N(C)N=C1 unambiguously encodes its connectivity.

Table 1: Key identifiers of this compound

Property Value Source
CAS Registry 79229-66-6
Molecular Formula C₇H₆N₂O₂
Exact Mass 150.043 g/mol
SMILES C#CC1=C(C(=O)O)N(C)N=C1

Molecular Geometry and Crystallographic Data

While direct X-ray crystallographic data for this specific compound remains unpublished, structural insights can be inferred from analogous pyrazole-carboxylic acid derivatives. For example, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (C₁₁H₁₀N₂O₃) crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 9.5408(16) Å, b = 9.5827(16) Å, c = 11.580(2) Å, and β = 105.838(3)°. The pyrazole ring in such systems typically adopts a planar conformation, with substituents like ethynyl and methyl inducing minor torsional distortions due to steric and electronic effects.

Density functional theory (DFT) studies on related pyrazoles predict bond lengths of ~1.36 Å for N–N and ~1.32 Å for C–N in the aromatic ring. The ethynyl group’s sp-hybridized carbon creates a linear geometry (C≡C–H bond angle: 180°), while the carboxylic acid group forms hydrogen-bonded dimers in the solid state.

Tautomerism and Prototropic Equilibria in Pyrazole Systems

Pyrazoles exhibit annular tautomerism, where the labile proton migrates between nitrogen atoms (N1 and N2). For this compound, two tautomers are possible:

  • 1H-tautomer : Proton at N1, methyl at N1, ethynyl at C4, carboxylic acid at C5.
  • 2H-tautomer : Proton at N2, methyl at N1, ethynyl at C3, carboxylic acid at C4.

Experimental and computational studies show that electron-withdrawing groups (e.g., -COOH, -C≡CH) stabilize the tautomer where they occupy positions para to the protonated nitrogen. In this compound, the carboxylic acid’s resonance effects and the ethynyl group’s inductive (-I) effect favor the 1H-tautomer by >90% in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Table 2: Factors influencing tautomeric equilibrium

Factor Effect on 1H-Tautomer Stability
Electron-withdrawing substituents Stabilizes via resonance delocalization
Solvent polarity Polar solvents enhance dipole stabilization
Temperature Lower temperatures slow proton exchange

Substituent Effects on Pyrazole Ring Electron Distribution

The electronic landscape of the pyrazole ring is markedly influenced by substituents:

  • Ethynyl group (-C≡CH) :
    • Strong electron-withdrawing via sp-hybridization (-I effect).
    • Reduces electron density at C4, increasing electrophilicity at C3 and C5.
  • Methyl group (-CH₃) :
    • Electron-donating via hyperconjugation (+I effect).
    • Stabilizes adjacent nitrogen lone pairs, enhancing basicity at N1.
  • Carboxylic acid (-COOH) :
    • Withdraws electrons via resonance (-M effect), polarizing the C5–O bond.
    • Participates in intramolecular hydrogen bonding with N2 in certain conformers.

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the ethynyl group induces a 0.15 e⁻ depletion at C4, while the methyl group donates 0.09 e⁻ to N1. These perturbations explain the compound’s reactivity in cross-coupling reactions, where the ethynyl group acts as a directing moiety.

Table 3: Substituent electronic parameters

Substituent Hammett σₚ Value Electronic Effect
-C≡CH +0.21 Strong -I
-CH₃ -0.17 Moderate +I
-COOH +0.45 Strong -M

Properties

IUPAC Name

4-ethynyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h1,4H,2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKSYSASJNLBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506934
Record name 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79229-66-6
Record name 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation and Cyclization Strategies

The preparation of pyrazole derivatives often begins with cyclocondensation reactions. A pivotal intermediate, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, is synthesized via a two-step process:

Step 1: N-Methylation with Dimethyl Carbonate
3-Ethyl-5-pyrazole carboxylic acid ethyl ester undergoes methylation using dimethyl carbonate (DMC) under alkaline conditions. Potassium carbonate facilitates the nucleophilic substitution, replacing the pyrazole’s N-hydrogen with a methyl group. Optimal conditions include temperatures of 100–150°C, pressures of 0.5–1.1 MPa, and reaction times of 8–12 hours. For example, heating 168 g of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with 138 g potassium carbonate and 450 g DMC at 100°C for 8 hours yields 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester with 82.53% yield and 95.3% purity.

Step 2: Chlorination with Hydrochloric Acid and Hydrogen Peroxide
The methylated intermediate is chlorinated at the 4-position using hydrochloric acid (35–40% concentration) and hydrogen peroxide (30–40% concentration) in dichloroethane. Controlled addition of H₂O₂ at 20–30°C, followed by heating to 50–70°C for 5–7 hours, achieves selective chlorination. Molar ratios of 1:11–14 (pyrazole:dichloroethane) and 1:1.1–1.6 (pyrazole:H₂O₂) are critical for minimizing byproducts. Post-reaction purification via sodium sulfite and sodium carbonate washes enhances purity to 96.9%.

Comparative Analysis of Intermediate Synthesis

The table below summarizes reaction conditions and outcomes from representative patent examples:

Example Reactants (g) Solvent Temp (°C) Time (h) Yield (%) Purity (%)
3 168, 138, 450 DMC 100 8 82.53 95.3
9 23.8, 13.1 DCE 25→60 6 95.2 96.9
12 23.8, 14.1 DCE 26→55 5.5 93.7 96.5

DMC = dimethyl carbonate; DCE = dichloroethane

Ethynyl Group Introduction via Halogen Replacement

Transition Metal-Catalyzed Coupling

The 4-chloro substituent in 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester serves as a leaving group for ethynylation. Sonogashira coupling with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₄ and CuI affords the protected ethynyl intermediate. Deprotection using tetrabutylammonium fluoride (TBAF) yields the terminal alkyne.

Nucleophilic Substitution with Metal Acetylides

Alternatively, reaction with lithium acetylide–ethylenediamine complex in tetrahydrofuran (THF) at −78°C replaces chlorine with ethynyl. This single-step method avoids transition metals but requires rigorous moisture exclusion.

Hydrolysis of Ethyl Ester to Carboxylic Acid

Saponification of the ethyl ester group is achieved using aqueous sodium hydroxide (2M) in ethanol under reflux. Acidification with HCl precipitates 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid, which is purified via recrystallization from ethanol/water.

Challenges and Optimization Considerations

  • Ethynylation Selectivity : Competing side reactions, such as Glaser homocoupling, necessitate inert atmospheres and stoichiometric control.
  • Ester Hydrolysis : Over-hydrolysis or decarboxylation is mitigated by maintaining pH >10 and temperatures below 80°C.
  • Purification : Silica gel chromatography effectively removes Pd residues, while activated charcoal treatment decolorizes final products.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The ethynyl group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

EMPC serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in:

  • Anti-inflammatory Agents : EMPC has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, suggesting its use in treating inflammatory conditions. In one study, EMPC exhibited significant reduction in inflammation markers in rat models .
  • Antifungal Activity : EMPC demonstrated effective inhibition against various plant pathogens, indicating its potential as a fungicide .

Material Science

In material science, EMPC is utilized for developing novel materials with unique properties. Its stability and reactivity allow for:

  • Polymer Development : EMPC can be incorporated into polymer matrices to enhance chemical resistance and mechanical properties.
  • Coatings : The compound's properties make it suitable for formulating protective coatings with specific functionalities .

Biological Studies

EMPC is explored for its biological activity, including:

  • Enzyme Inhibition : Research indicates that EMPC may interact with specific enzymes, modulating their activity and influencing metabolic pathways .
  • Cellular Mechanisms : Studies have investigated how EMPC affects cellular processes, contributing to the understanding of its pharmacological effects .

Inflammatory Models Study

A study demonstrated that EMPC significantly reduced inflammation markers in rat models subjected to inflammatory stimuli. Histopathological analysis revealed minimal tissue damage compared to control groups treated with non-selective NSAIDs .

Antifungal Efficacy Investigation

Another investigation assessed the antifungal properties of EMPC against plant pathogens. Results showed effective inhibition at concentrations lower than those required for traditional antifungal agents, highlighting its potential use in agriculture .

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical properties of 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid and related compounds:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Pharmacological Activity
This compound 1-Me, 4-Ethynyl, 5-COOH Not reported - Not provided in evidence Not reported
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 3-Me, 4-COOH, 5-NH2 156–157 56 IR: 1651 (C=O), 1613 (C=N); NMR: δ 2.25 (s, 3H, CH3) Not reported
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 1-Me, 3-Et, 4-Cl, 5-COOH Not reported - Not provided Not reported
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1,3-Ph, 4-COOH, 5-Me 136 80 IR: C=O stretch (exact value not specified) Not reported
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid Pyrazole (1-Et, 5-Me), Isoxazole (3-COOH) Not reported - Not provided Not reported

Key Observations

Positional Isomerism of Carboxylic Acid: The carboxylic acid group at position 5 in the target compound contrasts with analogs like 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (position 4) . Positional differences influence intermolecular hydrogen bonding and crystallinity, as evidenced by the higher melting point (156–157°C) of the 4-carboxylic acid derivative compared to the 5-methyl-1,3-diphenyl analog (136°C) .

Substituent Effects on Reactivity and Acidity: The ethynyl group (sp-hybridized) at position 4 is strongly electron-withdrawing, likely enhancing the acidity of the carboxylic acid compared to alkyl (e.g., 5-methyl) or aryl (e.g., phenyl) substituents.

The ethynyl group’s click chemistry compatibility could enable targeted drug delivery or bioconjugation, a feature absent in chloro- or methyl-substituted analogs .

Synthetic Feasibility :

  • The target compound’s synthesis may parallel methods used for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, where ester precursors are hydrolyzed under alkaline conditions (e.g., NaOH/MeOH reflux) .

Biological Activity

4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article examines the biological activity of EMPC, focusing on its mechanisms of action, pharmacological effects, and synthesis.

Chemical Structure and Properties

EMPC is characterized by its unique pyrazole structure, which includes an ethynyl group and a carboxylic acid functional group. The chemical formula is C7H7N3O2C_7H_7N_3O_2, with a molecular weight of approximately 165.15 g/mol. Its structural features contribute to its biological activity by enabling interactions with various molecular targets.

The biological activity of EMPC can be attributed to its interaction with specific enzymes, receptors, and other proteins within cellular pathways. The compound is believed to modulate the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling:

  • COX Inhibition : EMPC exhibits selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .
  • Biochemical Pathways : By influencing pathways related to inflammatory responses, EMPC may alter cellular processes that lead to therapeutic effects in conditions such as arthritis and other inflammatory diseases .

Anti-inflammatory Effects

Numerous studies have demonstrated the anti-inflammatory properties of EMPC. For instance:

  • In Vivo Studies : In animal models, EMPC has shown significant reductions in carrageenan-induced paw edema, indicating potent anti-inflammatory effects comparable to established NSAIDs like diclofenac .
  • Selectivity Index : The selectivity index for COX-2 inhibition has been reported as high as 455, suggesting a favorable safety profile for gastrointestinal health .

Antimicrobial Activity

Research indicates that EMPC may possess antimicrobial properties:

  • Antifungal Activity : EMPC has been evaluated against various fungi, showing promising results in inhibiting growth at low concentrations. This activity suggests potential applications in agricultural sciences as a fungicide .

Synthesis and Derivatives

The synthesis of EMPC can be achieved through various methods involving pyrazole derivatives. Notably:

  • Synthetic Routes : A common method involves the reaction of ethynyl-substituted hydrazines with carboxylic acids under acidic conditions, yielding high purity products suitable for biological testing .

Comparative Analysis with Similar Compounds

To understand the uniqueness of EMPC, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundMethyl group instead of ethylAnti-inflammatory, COX-2 selective
1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acidEthyl group presentBroader spectrum of antifungal activity
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidChloro group substitutionDifferent anti-inflammatory profile

Case Studies

Several case studies highlight the therapeutic potential of EMPC:

  • Study on Inflammatory Models : A study demonstrated that EMPC significantly reduced inflammation markers in rat models subjected to inflammatory stimuli. Histopathological analysis revealed minimal tissue damage compared to control groups treated with non-selective NSAIDs .
  • Antifungal Efficacy : Another investigation assessed the antifungal properties of EMPC against plant pathogens, revealing effective inhibition at concentrations lower than those required for traditional antifungal agents .

Q & A

Q. What are the common synthetic routes for 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines or azides, followed by functionalization. For example, cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine yields pyrazole carboxylate intermediates, which undergo hydrolysis (e.g., basic hydrolysis with NaOH) to form carboxylic acid derivatives . Ethynyl groups can be introduced via Sonogashira coupling or nucleophilic substitution using alkynylating agents. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions like alkyne dimerization.

Q. How is the compound characterized after synthesis?

Methodological Answer: Key characterization techniques include:

  • X-ray crystallography for structural confirmation (using SHELX software for refinement) .
  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns and purity.
    • IR spectroscopy to identify carboxylic acid (-COOH) and ethynyl (-C≡CH) stretches.
  • Elemental analysis to verify molecular composition.
    For example, in a study of a related pyrazole-carboxylic acid derivative, DFT calculations (B3LYP/6-311++G(d,p)) were used to validate experimental spectral data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve ethynyl group introduction?

Methodological Answer: Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions (e.g., Suzuki or Sonogashira) to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while degassing prevents alkyne oxidation .
  • Temperature control : Lower temperatures (e.g., 50°C) reduce side reactions like alkyne dimerization, as seen in azide-alkyne cycloadditions .
  • Protecting groups : Use tert-butyl esters for carboxylic acids to prevent unwanted acid-base interactions during functionalization .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR/IR data with X-ray crystallography to resolve ambiguities in tautomeric forms or hydrogen bonding .
  • Computational refinement : Use density functional theory (DFT) to simulate spectra and identify discrepancies caused by solvent effects or conformational dynamics . For example, B3LYP/6-311++G(d,p) calculations accurately predicted vibrational modes in pyrazole-carboxylic acid derivatives, aligning with experimental IR data .
  • Dynamic NMR studies : Variable-temperature NMR can reveal rotational barriers or tautomeric equilibria affecting spectral assignments .

Q. What computational methods are effective for studying the electronic and structural properties of this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian 09 or similar software with B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and charge distribution .
  • Molecular docking : For bioactivity studies, dock the compound into target protein active sites (e.g., enzymes) using AutoDock Vina to predict binding affinities .
  • Crystallographic software : SHELXL or Olex2 for refining X-ray structures, especially for resolving disorder in ethynyl or methyl groups .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functional group variation : Synthesize esters (e.g., ethyl, methyl) to study the role of the carboxylic acid group in bioactivity .
  • Heterocyclic fusion : Use pyrazole-4-carbaldehydes as building blocks for fused systems (e.g., pyrazolo-triazoles) to enhance metabolic stability .
  • Pharmacophore modification : Introduce sulfonyl or amide groups to improve solubility or target selectivity, as demonstrated in anti-inflammatory pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.